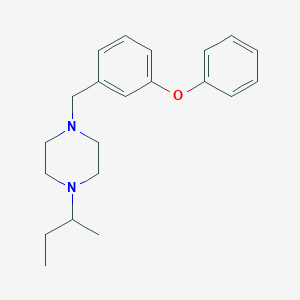![molecular formula C26H16N2O6S B10879528 {2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone](/img/structure/B10879528.png)
{2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone is an organic compound characterized by its complex structure, which includes benzoyl, nitrophenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common method includes the initial nitration of benzoyl compounds, followed by the introduction of sulfanyl groups through thiolation reactions. The final step often involves the coupling of the nitrophenyl and benzoyl groups under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the effects of nitrophenyl and sulfanyl groups on biological systems. It can serve as a model compound in enzymatic studies and drug development.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of {2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups may participate in electron transfer reactions, while the sulfanyl groups can form covalent bonds with target molecules. These interactions can lead to changes in the activity of the target molecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone
- {2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(methyl)methanone
- {2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(ethyl)methanone
Uniqueness
This compound is unique due to its specific combination of benzoyl, nitrophenyl, and sulfanyl groups. This combination imparts distinct chemical properties, such as reactivity and stability, which are not observed in similar compounds. The presence of multiple functional groups allows for diverse chemical reactions and applications, making it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C26H16N2O6S |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[2-(2-benzoyl-4-nitrophenyl)sulfanyl-5-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C26H16N2O6S/c29-25(17-7-3-1-4-8-17)21-15-19(27(31)32)11-13-23(21)35-24-14-12-20(28(33)34)16-22(24)26(30)18-9-5-2-6-10-18/h1-16H |
InChI Key |
JOZGSCACKXBREC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[12-(4-chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol](/img/structure/B10879454.png)
![N-(4-acetylphenyl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10879455.png)
![3-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879459.png)
![Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10879471.png)
![2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10879475.png)

![S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate](/img/structure/B10879485.png)
![1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879493.png)

![2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B10879501.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-({4-methyl-3,5-bis[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10879506.png)
![N-[4-(benzyloxy)phenyl]-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B10879514.png)
![Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10879518.png)
![Dibenzo[a,c]phenazine-11,12-dicarbonitrile](/img/structure/B10879520.png)
